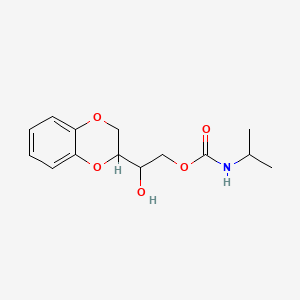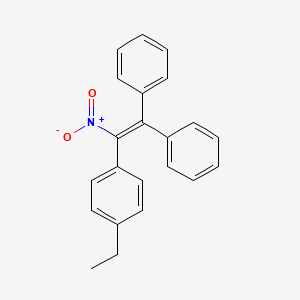amino}benzoic acid CAS No. 20943-47-9](/img/structure/B14705315.png)
2-{[4-(Butoxycarbonyl)phenyl](nitroso)amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-(Butoxycarbonyl)phenylamino}benzoic acid is an organic compound that features a nitroso group and a butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-(Butoxycarbonyl)phenylamino}benzoic acid typically involves the protection of the amino group with a butoxycarbonyl (Boc) group, followed by the introduction of the nitroso group. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The nitroso group can be introduced using nitrosating agents like tert-butyl nitrite under solvent-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{4-(Butoxycarbonyl)phenylamino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the substituent introduced during the reaction.
Scientific Research Applications
2-{4-(Butoxycarbonyl)phenylamino}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of nitroso group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-(Butoxycarbonyl)phenylamino}benzoic acid involves the interaction of its functional groups with various molecular targets. The nitroso group can participate in redox reactions, while the Boc-protected amino group can be deprotected to yield a reactive amine. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-(Methoxycarbonyl)phenylamino}benzoic acid
- 2-{4-(Ethoxycarbonyl)phenylamino}benzoic acid
- 2-{4-(Propoxycarbonyl)phenylamino}benzoic acid
Uniqueness
2-{4-(Butoxycarbonyl)phenylamino}benzoic acid is unique due to the presence of the butoxycarbonyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar compounds with different alkoxycarbonyl groups.
Properties
CAS No. |
20943-47-9 |
|---|---|
Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(4-butoxycarbonyl-N-nitrosoanilino)benzoic acid |
InChI |
InChI=1S/C18H18N2O5/c1-2-3-12-25-18(23)13-8-10-14(11-9-13)20(19-24)16-7-5-4-6-15(16)17(21)22/h4-11H,2-3,12H2,1H3,(H,21,22) |
InChI Key |
JJGXBEBQMPGBRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2C(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


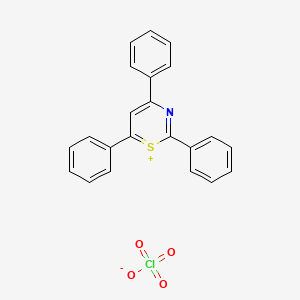
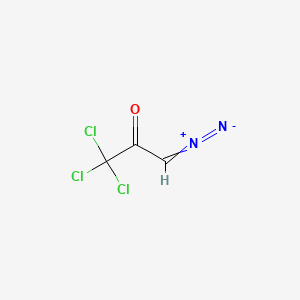


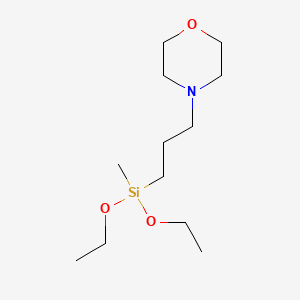
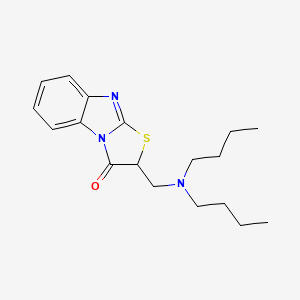

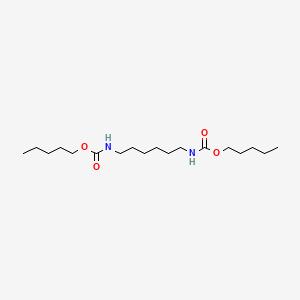
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
